molecular formula C19H18Cl3N3O3S B13855026 rac Butoconazole-d5 Nitrate

rac Butoconazole-d5 Nitrate

Cat. No.: B13855026
M. Wt: 479.8 g/mol
InChI Key: ZHPWRQIPPNZNML-LNBOASAOSA-N
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Description

rac Butoconazole-d5 Nitrate: is a deuterated form of butoconazole nitrate, an imidazole derivative with antifungal properties. It is primarily used in research settings, particularly in proteomics and pharmacokinetics studies . The compound has a molecular formula of C19H13D5Cl3N3O3S and a molecular weight of 479.82 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rac Butoconazole-d5 Nitrate involves the synthesis of its intermediate, 1-chloro-4-(4-chlorophenyl)-2-butanol. This intermediate is prepared by reacting a compound of formula III with magnesium to form a Grignard reagent, which is then reacted with a compound of formula IV . The reaction typically takes place in non-protonic solvents at controlled temperatures .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: rac Butoconazole-d5 Nitrate undergoes various chemical reactions, including:

    Oxidation: Conversion of the imidazole ring to its corresponding oxide.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogenation or alkylation of the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Alkyl halides or halogenating agents like N-bromosuccinimide.

Major Products:

    Oxidation: Imidazole N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

rac Butoconazole-d5 Nitrate is used in various scientific research applications, including:

Comparison with Similar Compounds

  • Clotrimazole
  • Miconazole
  • Ketoconazole
  • Econazole

Comparison: rac Butoconazole-d5 Nitrate is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research applications. Compared to other imidazole derivatives, it offers similar antifungal properties but with the added benefit of being a stable isotope-labeled compound .

Properties

Molecular Formula

C19H18Cl3N3O3S

Molecular Weight

479.8 g/mol

IUPAC Name

1-[(2R)-4-(4-chlorophenyl)-1,1,2,3,3-pentadeuterio-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid

InChI

InChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4)/t16-;/m1./s1/i9D2,12D2,16D;

InChI Key

ZHPWRQIPPNZNML-LNBOASAOSA-N

Isomeric SMILES

[2H][C@@](C([2H])([2H])CC1=CC=C(C=C1)Cl)(C([2H])([2H])N2C=CN=C2)SC3=C(C=CC=C3Cl)Cl.[N+](=O)(O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

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